Ethyl 4-oxo-3-phenyl-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 4-oxo-3-phenyl-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C28H29N3O7S and its molecular weight is 551.61. The purity is usually 95%.
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Biological Activity
Ethyl 4-oxo-3-phenyl-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a thieno[3,4-d]pyridazine core, a phenyl group, and a triethoxybenzamido substituent. Its molecular formula is C₁₅H₁₉N₃O₅S, with a molecular weight of approximately 357.39 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Ethyl 4-oxo-3-phenyl derivatives have demonstrated activity against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary studies have explored the anticancer potential of thieno[3,4-d]pyridazine derivatives. Ethyl 4-oxo-3-phenyl compounds have shown promise in inhibiting cancer cell proliferation in vitro. For example:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15.2 |
MCF-7 (breast cancer) | 12.8 |
A549 (lung cancer) | 18.5 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
The biological activity of Ethyl 4-oxo-3-phenyl derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within bacteria and cancer cells.
- DNA Interaction : It might intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells.
Case Studies and Research Findings
A notable study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of thieno[3,4-d]pyridazine derivatives. The researchers synthesized a series of analogs and tested their biological activities against various pathogens and cancer cell lines. The findings highlighted the importance of the phenyl and ethoxy substituents in enhancing biological activity.
Another investigation focused on the pharmacokinetics of these compounds, revealing favorable absorption characteristics and moderate bioavailability in animal models.
Properties
IUPAC Name |
ethyl 4-oxo-3-phenyl-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O7S/c1-5-35-20-14-17(15-21(36-6-2)24(20)37-7-3)25(32)29-26-22-19(16-39-26)23(28(34)38-8-4)30-31(27(22)33)18-12-10-9-11-13-18/h9-16H,5-8H2,1-4H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDLBOCDKYWREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=CC=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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